dibromonickel;1,2-dimethoxyethane
Overview
Description
Preparation Methods
dibromonickel;1,2-dimethoxyethane can be synthesized through a reaction between nickel(II) bromide (NiBr2) and 1,2-dimethoxyethane (DME). The process involves dissolving nickel(II) chloride (NiCl2) in a mixture of methanol and trimethyl orthoformate, followed by refluxing overnight. The resulting green gel is then dissolved in methanol, and DME is added. The solution is refluxed overnight, leading to the formation of the desired adduct . The industrial production methods are similar, focusing on maintaining high purity and yield through controlled reaction conditions.
Chemical Reactions Analysis
dibromonickel;1,2-dimethoxyethane undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it acts as a catalyst.
Substitution Reactions: It can undergo substitution reactions with other ligands, forming different nickel complexes.
Coupling Reactions: It is used in cross-coupling reactions, such as the Kumada coupling, where it facilitates the formation of carbon-carbon bonds
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
dibromonickel;1,2-dimethoxyethane has a wide range of applications in scientific research:
Medicine: It is explored for its role in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism by which dibromonickel;1,2-dimethoxyethane exerts its effects involves its role as a Lewis acid catalyst. It facilitates various chemical transformations by coordinating with reactants and stabilizing transition states. The molecular targets and pathways involved depend on the specific reaction it catalyzes, often involving the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
dibromonickel;1,2-dimethoxyethane can be compared with other nickel(II) complexes, such as:
Nickel(II) chloride, dimethoxyethane adduct: Similar in structure but uses chloride instead of bromide.
Nickel(II) acetylacetonate: Another nickel complex used as a catalyst in organic synthesis.
Nickel(II) bromide, 2-methoxyethyl ether complex: Similar in function but with a different ether ligand
The uniqueness of this compound lies in its specific coordination environment and its effectiveness as a catalyst in various organic transformations.
Properties
IUPAC Name |
dibromonickel;1,2-dimethoxyethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVJTYBTJCDFL-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Ni](Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2NiO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421990 | |
Record name | Dibromo[1,2-di(methoxy-kappaO)ethane]nickel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28923-39-9 | |
Record name | Dibromo[1,2-di(methoxy-kappaO)ethane]nickel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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